

# Essential Safety and Logistical Information for Handling KCL-286

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | KCL-286   |           |
| Cat. No.:            | B15621772 | Get Quote |

Disclaimer: This document provides guidance on the safe handling of **KCL-286** in a research setting based on publicly available information from clinical trials and general laboratory safety principles. A formal Safety Data Sheet (SDS) for **KCL-286** was not found in the public domain. Researchers must consult their institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment and adhere to all local and national regulations. The information provided here is for informational purposes only and does not supersede institutional protocols or regulatory requirements.

**KCL-286** is an orally available agonist of the retinoic acid receptor  $\beta2$  (RAR $\beta2$ ) under investigation for the treatment of spinal cord injury.[1][2][3] As a potent, biologically active small molecule, appropriate safety precautions are necessary during handling, storage, and disposal to minimize exposure and ensure a safe laboratory environment.

## **Summary of Known Safety Data**

The primary source of safety information for **KCL-286** comes from a Phase 1 clinical trial involving healthy male participants. The trial demonstrated that **KCL-286** was generally well-tolerated at doses up to 100 mg.



| Parameter                        | Observation                                                                                                   | Source |
|----------------------------------|---------------------------------------------------------------------------------------------------------------|--------|
| Highest Tolerated Dose           | 100 mg (single and multiple ascending doses)                                                                  | [1][4] |
| Reported Adverse Events          | Dry skin, rash, skin exfoliation, raised liver enzymes, and eye disorders. These were not reported as severe. | [1]    |
| Route of Administration in Trial | Oral                                                                                                          | [2][3] |

## **Personal Protective Equipment (PPE)**

Given that **KCL-286** is a potent research compound, direct contact should be avoided. The following PPE is recommended as a minimum standard when handling **KCL-286** powder or solutions:

- Gloves: Nitrile or other chemically resistant gloves should be worn at all times. Doublegloving is recommended when handling the pure compound or concentrated solutions.
- Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental splashes.
- Lab Coat: A standard laboratory coat should be worn to protect personal clothing.
- Respiratory Protection: When handling the powdered form of KCL-286 outside of a certified chemical fume hood or other ventilated enclosure, a properly fitted N95 or higher-rated respirator is recommended to prevent inhalation of fine particles.

## **Operational Plan for Safe Handling**

A systematic approach is crucial for minimizing exposure risk. The following workflow outlines the key steps for safely handling **KCL-286** in a laboratory setting.







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 3. GtR [gtr.ukri.org]
- 4. Phase 1 safety, tolerability, pharmacokinetics and pharmacodynamic results of KCL-286, a novel retinoic acid receptor-β agonist for treatment of spinal cord injury, in male healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Essential Safety and Logistical Information for Handling KCL-286]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15621772#personal-protective-equipment-for-handling-kcl-286]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



## Safety Operating Guide

Check Availability & Pricing

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com